molecular formula C₅₈H₈₀Cl₂N₂O₁₄ B023409 Mivacurium chloride CAS No. 106861-44-3

Mivacurium chloride

Cat. No. B023409
M. Wt: 1100.2 g/mol
InChI Key: WMSYWJSZGVOIJW-ONUALHDOSA-L
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Description

Mivacurium chloride is a synthetic bis-benzylisoquinolinium diester, rapidly hydrolyzed by plasma cholinesterase. It is a non-depolarizing neuromuscular blocking agent, notable for its short-acting effects (Savarese et al., 1988).

Synthesis Analysis

Mivacurium chloride is synthesized as a chiral precursor, typically through chiral resolution of racemic 5′-methoxylaudanosine or asymmetric transfer hydrogenation followed by reductive methylation. A novel one-pot synthetic step has been developed for the synthesis of racemic 5′-methoxylaudanosine, with high enantioselectivity achieved through further purification (Vilhanová et al., 2013).

Molecular Structure Analysis

Mivacurium chloride contains three non-interchangeable stereoisomers: trans-trans (57%), cis-trans (37%), and cis-cis (6%). The trans-trans and cis-trans isomers are short-acting, while the cis-cis isomer has a longer effect but less neuromuscular blocking potency (Hunter, 1995).

Chemical Reactions and Properties

Mivacurium chloride undergoes hydrolysis in vitro by purified human plasma cholinesterase. Its rate of metabolism in plasma follows first-order kinetics with the Michaelis-Menten constant (Km) and maximum velocity (Vmax) indicating substantial hydrolysis rates (Cook et al., 1989).

Physical Properties Analysis

The physical properties of mivacurium chloride, particularly its pharmacokinetics, have been extensively studied. The elimination half-lives of its isomers vary significantly, with the cis-cis isomer showing a markedly longer half-life compared to the trans-trans and cis-trans isomers. This difference in half-lives influences its pharmacokinetic behavior and clinical duration of action (Lacroix et al., 1997).

Chemical Properties Analysis

The chemical properties of mivacurium chloride, particularly its enzymatic degradation kinetics, have been evaluated using potentiometric sensors. The kinetic parameters like Km and Vmax have been estimated in vitro, demonstrating its rapid metabolism by plasma cholinesterase. The rapid appearance of mivacurium metabolites in plasma following administration confirms its substantial hydrolysis by cholinesterases (Abdel-Moety et al., 2020).

Scientific Research Applications

  • Anesthesia for Surgery : Mivacurium chloride is effective in prolonging relaxation time during intermediate-segment surgery without haemodynamic repercussions. It is suitable for myasthenic, anephric, geriatric, or hepatic failure patients (Sandoval-Magallanes & López-Herranz, 2000).

  • Day Surgery and Neurosurgery : It is a short-acting, nondepolarizing muscle relaxant with rapid metabolism, ideal for use in anesthesia for day surgery and neurosurgery, without neurotoxic effects (Xian-fu Lu, 2010).

  • Propofol-Nitrous Oxide Anesthesia : Safe and effective as a neuromuscular blocking agent during this type of anesthesia. Recovery time is significantly reduced by edrophonium (Wrigley, Jones, Harrop‐Griffiths, & Platt, 1992).

  • ASA Physical Status I-II Anesthesia : Effective in blocking muscle twitches with characteristics of a short-acting, nondepolarizing neuromuscular blocker (Savarese et al., 1988).

  • Laryngeal Mask Airway Insertion : Low-dose mivacurium aids in the insertion of the laryngeal mask airway and reduces the incidence of postoperative sore throat (Chui & Cheam, 1998).

  • Bladder Cancer Treatment : In bladder cancer treatment, it shows quick effect, good muscle relaxant properties, and easy clearance post-surgery, suggesting its potential for wider clinical application (Y. We, 2014).

  • Comparative Studies with Other Agents : When compared with vecuronium and atracurium, mivacurium chloride infusion shows similar recovery times but with shorter durations (Ali et al., 1988).

  • Use in Pediatrics : It is a safe and effective neuromuscular blocker in children during anesthesia with halothane or narcotics (Goudsouzian et al., 1989).

Safety And Hazards

Mivacurium chloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

properties

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59?,60?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYWJSZGVOIJW-ONUALHDOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80Cl2N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046649
Record name Mivacurium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mivacurium chloride

CAS RN

106861-44-3
Record name Mivacurium chloride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106861443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivacurium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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